molecular formula C11H8Cl2O B13717285 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde

1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B13717285
M. Wt: 227.08 g/mol
InChI Key: IHYRLRMNFPSQRM-UHFFFAOYSA-N
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Description

1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where naphthalene derivatives are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace chlorine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed:

    Oxidation: 1,7-Dichloro-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 1,7-Dichloro-3,4-dihydronaphthalene-2-methanol.

    Substitution: 1,7-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde.

Scientific Research Applications

1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of certain biological pathways.

    Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other naphthalene derivatives:

Uniqueness: The presence of two chlorine atoms and an aldehyde group in this compound makes it a versatile compound with unique reactivity patterns, distinguishing it from other naphthalene derivatives.

Conclusion

This compound is a compound of significant interest due to its unique structure and reactivity. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development.

Properties

Molecular Formula

C11H8Cl2O

Molecular Weight

227.08 g/mol

IUPAC Name

1,7-dichloro-3,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H8Cl2O/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2

InChI Key

IHYRLRMNFPSQRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=C1C=CC(=C2)Cl)Cl)C=O

Origin of Product

United States

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